Higher Computed Lipophilicity (XLogP3 = 3.1) of Target Compound vs. 3,5-Dimethylisoxazole Analog (XLogP3 = 2.4)
The target compound has a computed XLogP3 of 3.1, which is 0.7 units higher than that of the closely related 3-(3,5-dimethylisoxazol-4-yl) analog (XLogP3 2.4) [1][2]. A ΔlogP of 0.7 corresponds to approximately a 5-fold higher lipophilicity, which can significantly enhance passive membrane permeability but may reduce aqueous solubility [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 3-(3,5-dimethylisoxazol-4-yl) analog (CAS 2034278-96-9): 2.4 |
| Quantified Difference | ΔXLogP3 = 0.7 (target more lipophilic by ~0.7 log units) |
| Conditions | Computed using XLogP3 algorithm; data sourced from kuujia chemical database |
Why This Matters
Higher lipophilicity favors blood-brain barrier penetration and membrane crossing, making this compound better suited for CNS-targeted screening libraries compared to the more polar isoxazole analog.
- [1] Kuujia Chemical Database. CAS 2034446-28-9: Computed XLogP3. Available at: https://www.kuujia.com/cas-2034446-28-9.html View Source
- [2] Kuujia Chemical Database. CAS 2034278-96-9: Computed XLogP3. Available at: https://www.kuujia.com/cas-2034278-96-9.html View Source
